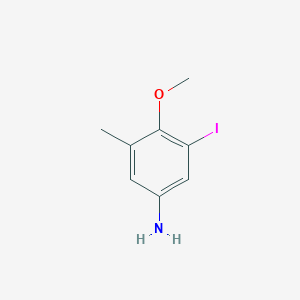
3-Iodo-4-methoxy-5-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Iodo-4-methoxy-5-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methoxy-5-methylaniline typically involves the iodination of 4-methoxy-5-methylaniline. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
3-Iodo-4-methoxy-5-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
科学研究应用
3-Iodo-4-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 3-Iodo-4-methoxy-5-methylaniline involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 3-Iodo-4-methylaniline
- 3-Methoxy-5-methylaniline
- 2-Bromo-5-methylaniline
- 2-Iodo-5-methylbenzoic acid
Uniqueness
3-Iodo-4-methoxy-5-methylaniline is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
生物活性
3-Iodo-4-methoxy-5-methylaniline is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
The synthesis of this compound typically involves iodination of 4-methoxy-5-methylaniline using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is conducted in organic solvents such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Chemical Structure:
- Molecular Formula: C10H12IN
- Molecular Weight: 273.11 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various bacterial strains, showing promising results comparable to established antibiotics.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | 100 µg/mL |
| Escherichia coli | 75 µg/mL | 150 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL | 200 µg/mL |
These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, which is crucial in the context of rising antibiotic resistance .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 25 µM after 48 hours. The compound was found to activate caspase pathways, indicating its role in promoting apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the iodine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and gene expression, which are critical for its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-Iodo-4-methyl-aniline | Low | Moderate |
| 4-Methoxy-3-nitroaniline | Moderate | Low |
The unique combination of substituents in this compound contributes to its enhanced biological activities compared to similar compounds .
属性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
3-iodo-4-methoxy-5-methylaniline |
InChI |
InChI=1S/C8H10INO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,10H2,1-2H3 |
InChI 键 |
GVNRCXIPNCDMEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1OC)I)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















